Diethyl 4-chlorobenzylphosphonate

Catalog No.
S1892835
CAS No.
39225-17-7
M.F
C11H16ClO3P
M. Wt
262.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-chlorobenzylphosphonate

CAS Number

39225-17-7

Product Name

Diethyl 4-chlorobenzylphosphonate

IUPAC Name

1-chloro-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16ClO3P

Molecular Weight

262.67 g/mol

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

BVQPVBZRJSFOEZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

The exact mass of the compound Diethyl 4-chlorobenzylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202843. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 4-chlorobenzylphosphonate (CAS 39225-17-7) is a specialized Horner-Wadsworth-Emmons (HWE) reagent primarily utilized for the stereoselective synthesis of 4-chlorostilbenes, conjugated dienes, and advanced active pharmaceutical ingredients (APIs). As a stable, clear liquid at room temperature, it offers favorable handling characteristics and processability compared to solid, hygroscopic phosphonium salts. The compound features a benzylic core activated by a 4-chloro electron-withdrawing group (EWG) and diethyl ester moieties on the phosphorus, which collectively govern its carbanion stability, nucleophilicity, and byproduct solubility [1]. In industrial and advanced laboratory procurement, it is selected over basic Wittig reagents to streamline downstream purification and maximize (E)-alkene geometric purity.

Substituting Diethyl 4-chlorobenzylphosphonate with its direct Wittig equivalent, (4-chlorobenzyl)triphenylphosphonium chloride, introduces severe downstream processing bottlenecks. Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a highly organic-soluble byproduct that notoriously co-crystallizes with target molecules and requires resource-intensive silica gel chromatography to remove [1]. In contrast, the HWE reaction of this phosphonate yields diethyl phosphate, which is highly water-soluble and easily eliminated via simple aqueous extraction. Furthermore, attempting to use the unsubstituted analog, diethyl benzylphosphonate, ignores the critical electronic contribution of the 4-chloro substituent; the lack of this electron-withdrawing group reduces the acidity of the benzylic protons, necessitating stronger bases or longer reaction times, which can degrade sensitive functional groups on the aldehyde coupling partner.

Quantitative (E)-Stereoselectivity in Olefination

In the synthesis of conjugated styrenyl systems, Diethyl 4-chlorobenzylphosphonate provides strict thermodynamic control, heavily favoring the (E)-alkene. Standard HWE couplings with aromatic aldehydes routinely achieve (E):(Z) ratios exceeding 95:5. In direct contrast, the semi-stabilized ylide generated from the Wittig comparator, (4-chlorobenzyl)triphenylphosphonium chloride, typically yields a mixed (E):(Z) ratio ranging from 50:50 to 60:40 under standard conditions [1].

Evidence Dimension(E):(Z) Isomer Ratio
Target Compound Data> 95:5 (E)-selectivity
Comparator Or Baseline(4-Chlorobenzyl)triphenylphosphonium chloride (~50:50 to 60:40)
Quantified DifferenceNear-complete stereocontrol vs. non-selective mixture
ConditionsReaction with benzaldehyde derivatives in THF using standard alkoxide or hydride bases

Eliminates the need for costly, yield-destroying chromatographic separation or photoisomerization steps to isolate the desired (E)-isomer.

Byproduct Mass and Partitioning Efficiency

A critical procurement factor for scale-up is byproduct management. The HWE reaction of Diethyl 4-chlorobenzylphosphonate generates diethyl phosphate ion as a byproduct, which has a low molecular weight (153 g/mol) and a highly negative LogP, ensuring complete partitioning into the aqueous phase during workup. The Wittig alternative generates triphenylphosphine oxide (TPPO, 278 g/mol), which is highly lipophilic and remains in the organic phase, requiring large volumes of organic solvent and silica gel for removal[1].

Evidence DimensionByproduct Aqueous Solubility / Removal Method
Target Compound DataDiethyl phosphate (100% removed via simple aqueous wash)
Comparator Or BaselineTPPO from Wittig reagent (Requires silica gel chromatography)
Quantified DifferenceZero chromatography required vs. mandatory chromatography
ConditionsStandard liquid-liquid extraction (aqueous/organic) post-reaction

Drastically reduces solvent consumption, labor time, and solid waste generation in pilot- and commercial-scale manufacturing.

Enhanced Carbanion Reactivity via Substituent Effects

The presence of the 4-chloro group on the aromatic ring exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the benzylic protons compared to the unsubstituted diethyl benzylphosphonate. This allows for rapid and quantitative deprotonation using milder bases (e.g., sodium ethoxide or potassium carbonate in some systems) rather than requiring highly reactive bases like n-butyllithium or LDA, which are often necessary for less activated phosphonates .

Evidence DimensionBenzylic Proton Acidity / Base Requirement
Target Compound DataActivated by 4-Cl EWG (compatible with milder bases)
Comparator Or BaselineDiethyl benzylphosphonate (requires stronger bases for equivalent rate)
Quantified DifferenceBroader base compatibility and faster carbanion generation
ConditionsDeprotonation step prior to aldehyde addition

Enables the olefination of base-sensitive aldehyde substrates without causing degradation or side reactions.

Scalable Synthesis of 4-Chlorostilbene Pharmaceutical Intermediates

Due to its >95:5 (E)-selectivity and easily removable aqueous byproducts, this compound is a highly efficient reagent for synthesizing 4-chlorostilbene derivatives. It is particularly valuable in API manufacturing workflows where avoiding triphenylphosphine oxide (TPPO) contamination is a strict regulatory or process-efficiency requirement [1].

Late-Stage Olefination of Base-Sensitive Substrates

Because the 4-chloro substituent enhances the acidity of the benzylic protons, carbanion generation can be achieved with milder bases. This makes it highly effective for late-stage functionalization of complex, highly functionalized aldehydes that would degrade under the harsh basic conditions required for unsubstituted phosphonates .

Synthesis of Conjugated Monomers for Optoelectronics (OLEDs)

In the material science sector, specifically for wide band-gap monomers and silafluorene copolymers, geometric purity is critical for maintaining consistent electronic properties. The strict thermodynamic control provided by this HWE reagent ensures uniform (E)-alkene linkages, directly improving the batch-to-batch reproducibility of the resulting polymers[2].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39225-17-7

Wikipedia

Diethyl 4-chlorobenzylphosphonate

Dates

Last modified: 08-16-2023

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